3,8-Dimethyl-quinoline-2-thiol
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Overview
Description
3,8-Dimethyl-quinoline-2-thiol is a heterocyclic aromatic compound with a sulfur-containing thiol group at the 2-position and two methyl groups at the 3 and 8 positions of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-quinoline-2-thiol can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic or basic conditions . Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids as catalysts are gaining popularity . These methods offer advantages such as reduced reaction times, higher yields, and lower energy consumption.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-quinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3,8-Dimethyl-quinoline-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-quinoline-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes . These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
5,11-Dimethyl-5H-indolo[2,3-b]quinoline: A natural compound with similar structural features and biological activities.
2,4-Dimethylquinoline: Another quinoline derivative with applications in medicinal chemistry and industrial processes.
Uniqueness
3,8-Dimethyl-quinoline-2-thiol is unique due to the presence of both methyl groups and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H11NS |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3,8-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C11H11NS/c1-7-4-3-5-9-6-8(2)11(13)12-10(7)9/h3-6H,1-2H3,(H,12,13) |
InChI Key |
OQQJDXYXWHBVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=S)N2)C |
Origin of Product |
United States |
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